molecular formula C8H12O B6220185 5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers CAS No. 2758005-20-6

5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers

Cat. No.: B6220185
CAS No.: 2758005-20-6
M. Wt: 124.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is a compound that has garnered significant attention in the scientific community due to its unique structure and promising biological properties. This compound is characterized by a spirocyclic framework, which consists of two rings sharing a single atom, and the presence of a methyl group at the 5th position. The mixture of diastereomers refers to the presence of multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular aldol condensation, where a diketone precursor undergoes cyclization in the presence of a base to form the spirocyclic ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 5-methylspiro[3.3]heptan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation of diastereomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase .

Chemical Reactions Analysis

Types of Reactions

5-methylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo substitution reactions with electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

5-methylspiro[3.3]heptan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a spirocyclic intermediate, followed by oxidation and reduction reactions to yield the final product.", "Starting Materials": [ "Cyclohexanone", "Methyl Grignard reagent", "Bromocyclohexane", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Formation of spirocyclic intermediate", "Cyclohexanone is treated with excess methyl Grignard reagent in diethyl ether to form the corresponding alcohol.", "The alcohol is then reacted with bromocyclohexane in the presence of sodium hydroxide to form the spirocyclic intermediate.", "Step 2: Oxidation of spirocyclic intermediate", "The spirocyclic intermediate is oxidized using acetic acid and sodium chlorite to form the corresponding ketone.", "Step 3: Reduction of ketone to yield final product", "The ketone is reduced using sodium borohydride in methanol to yield the final product, 5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers." ] }

CAS No.

2758005-20-6

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.